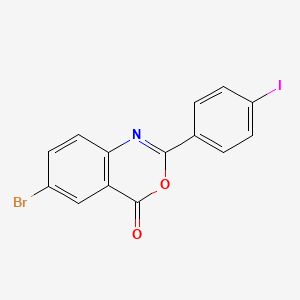![molecular formula C24H14Cl2N2O3 B11635417 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドは、さまざまな科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾオキサゾール環、ジクロロフェニル基、およびフランカルボキサミド部分を含むユニークな構造を特徴としています。その独特の化学的特性は、化学、生物学、医学の研究における貴重な対象となっています。
準備方法
合成経路と反応条件
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ベンゾオキサゾール環の調製から始まり、続いてフェニル基とジクロロフェニル基の導入を行います。最後のステップは、適切な溶媒や触媒の使用など、特定の反応条件下でフランカルボキサミド部分の形成を伴います。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するための最適化された合成経路が関与する可能性があります。連続フロー合成や高度な触媒システムの使用などの技術を適用して、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して、化合物内の特定の官能基を還元できます。
置換: 特にジクロロフェニル基では、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応が起こる可能性があります。
一般的な試薬と条件
これらの反応は、効率的に進行するためには通常、特定の試薬と条件が必要です。たとえば、酸化反応には酸性または塩基性条件が必要になる場合がありますが、還元反応にはしばしば無水溶媒と不活性雰囲気が必要です。
生成される主な生成物
これらの反応から生成される主な生成物は、標的となる特定の官能基によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究の応用
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物の生物分子との相互作用は、細胞プロセスを理解し、新しい生化学アッセイを開発するために興味深いものです。
医学: 潜在的な治療用途には、特に特定の酵素や受容体を標的とした創薬におけるリード化合物としての使用が含まれます。
工業: 高度なポリマーやコーティングなど、ユニークな特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が関与しています。この化合物は、活性部位に結合して、これらの標的の活性を阻害または調節する可能性があります。関与する経路には、シグナル伝達カスケードや代謝経路が含まれ、特定の生物学的結果につながります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のベンゾオキサゾール誘導体とフランカルボキサミド、例えば以下のようなものがあります。
- N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-フェニルフラン-2-カルボキサミド
- N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2-クロロフェニル)フラン-2-カルボキサミド
独自性
N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-5-(2,3-ジクロロフェニル)フラン-2-カルボキサミドを際立たせているのは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせです。
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives and furan carboxamides, such as:
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-phenylfuran-2-carboxamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide
Uniqueness
What sets N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C24H14Cl2N2O3 |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H14Cl2N2O3/c25-17-5-3-4-16(22(17)26)19-12-13-21(30-19)23(29)27-15-10-8-14(9-11-15)24-28-18-6-1-2-7-20(18)31-24/h1-13H,(H,27,29) |
InChIキー |
LWCSERRYCFJNOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
